2-[(15-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-13-THIAZOL-2-YL]ACETAMIDE
Overview
Description
2-[(15-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-13-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a unique combination of imidazole, thiazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(15-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-13-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling through thioether and sulfonyl linkages. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(15-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-13-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(15-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-13-THIAZOL-2-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(15-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-13-THIAZOL-2-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target proteins and affecting cellular pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-{5-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
- **2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-{5-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
Uniqueness
Compared to similar compounds, 2-[(15-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-13-THIAZOL-2-YL]ACETAMIDE stands out due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for specific applications where nitro functionality is desired.
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O5S3/c32-23(29-25-27-16-24(38-25)39(35,36)21-13-11-20(12-14-21)31(33)34)17-37-26-28-15-22(18-7-3-1-4-8-18)30(26)19-9-5-2-6-10-19/h1-16H,17H2,(H,27,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZAJOHAESZGAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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